Phenyl(piperidin-2-yl)methanol
Overview
Description
Phenyl(piperidin-2-yl)methanol: is an organic compound that features a piperidine ring substituted with a phenyl group and a hydroxyl group at the second carbon atom. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Mechanism of Action
Target of Action
Phenyl(piperidin-2-yl)methanol is a derivative of piperidine . Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals and have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives have been reported to exhibit a wide variety of biological activities
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways depending on their specific structure and the therapeutic application
Action Environment
The impact of environmental factors on the action of piperidine derivatives can vary depending on the specific compound and its therapeutic application .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the piperidine derivative and the biomolecule it interacts with .
Cellular Effects
Piperidine derivatives have been shown to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Piperidine derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridine Derivatives: One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Photochemical Methods: Another approach involves the photochemical cycloaddition of dienes to form bicyclic piperidinones, which can then be reduced to piperidines.
Industrial Production Methods: Industrial production often involves catalytic hydrogenation under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phenyl(piperidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine or phenyl derivatives.
Scientific Research Applications
Chemistry: Phenyl(piperidin-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential pharmacological activities. Piperidine derivatives are known for their roles in developing drugs with anticancer, antiviral, and antimicrobial properties .
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules .
Comparison with Similar Compounds
Methylphenidate: A well-known stimulant used in the treatment of ADHD.
Ethylphenidate: A derivative of methylphenidate with similar pharmacological properties.
Phacetoperane: Another stimulant with a piperidine structure.
Uniqueness: Phenyl(piperidin-2-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its hydroxyl group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
phenyl(piperidin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-3,6-7,11-14H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCPDFBYBSINPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280033 | |
Record name | phenyl(piperidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23702-98-9 | |
Record name | 23702-98-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenyl(piperidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | phenyl(piperidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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